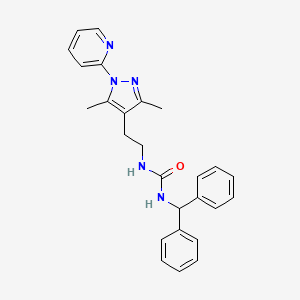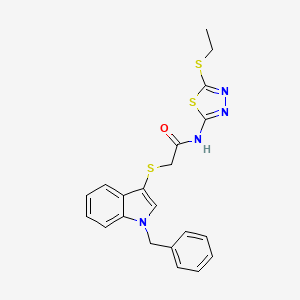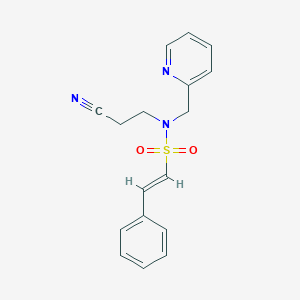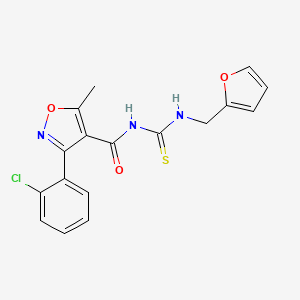
1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea, commonly known as BPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPPU belongs to the class of urea derivatives and is known to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BPPU is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. BPPU has been shown to bind to the ATP-binding site of CK2 and inhibit its activity. CK2 is known to play a critical role in various cellular processes, and inhibition of its activity by BPPU may lead to the disruption of these processes, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
BPPU has been reported to exhibit various biochemical and physiological effects, including anticancer, anti-inflammatory, and antiviral activities. BPPU has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BPPU has been shown to exhibit antiviral activity against HIV-1 and HCV by inhibiting the activity of viral proteases.
Vorteile Und Einschränkungen Für Laborexperimente
BPPU has several advantages as a research tool. It is a potent inhibitor of protein kinase CK2 and exhibits various biochemical and physiological effects. BPPU is also relatively stable and can be easily synthesized in the laboratory. However, BPPU has some limitations as a research tool. It is a complex molecule that requires careful attention to detail during synthesis. BPPU also exhibits some toxicity, and its use in vivo requires careful evaluation.
Zukünftige Richtungen
There are several future directions for the research on BPPU. One potential direction is the development of BPPU derivatives with improved potency and selectivity. Another potential direction is the evaluation of BPPU in animal models to determine its efficacy and toxicity in vivo. The use of BPPU as a potential therapeutic agent for cancer and other diseases also requires further investigation. Overall, the research on BPPU has the potential to lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of BPPU involves the reaction of benzhydryl isocyanate with 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis of BPPU is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BPPU has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. BPPU has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity has been proposed as a potential strategy for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-19-23(20(2)31(30-19)24-15-9-10-17-27-24)16-18-28-26(32)29-25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-15,17,25H,16,18H2,1-2H3,(H2,28,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJPFOGOTDBTSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2400947.png)
![N-(cyanomethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2400948.png)

![4-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2400952.png)



![N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2400963.png)

![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)
![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)